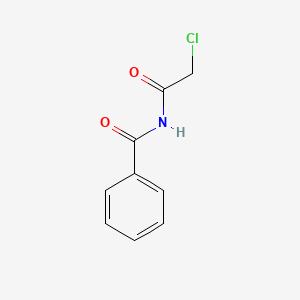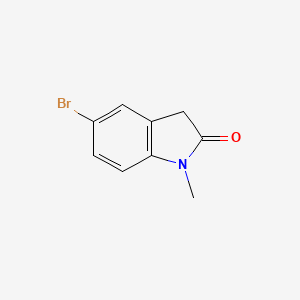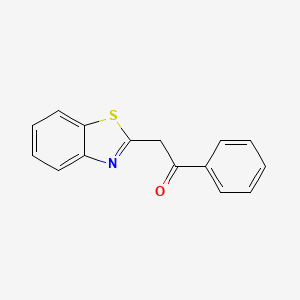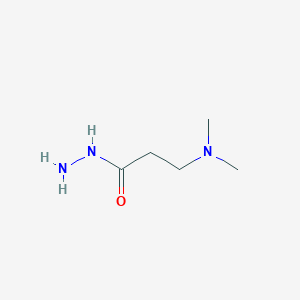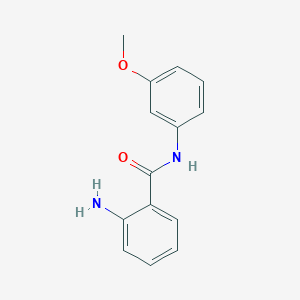![molecular formula C6H8BrNS B1271160 N-[(5-bromothien-2-yl)methyl]-N-methylamine CAS No. 90553-43-8](/img/structure/B1271160.png)
N-[(5-bromothien-2-yl)methyl]-N-methylamine
Vue d'ensemble
Description
The compound "N-[(5-bromothien-2-yl)methyl]-N-methylamine" is a chemically synthesized molecule that is not directly mentioned in the provided abstracts. However, the abstracts do discuss related compounds and methodologies that can be informative in understanding the synthesis, structure, and properties of similar N-methylated amines. For instance, the synthesis of N-methylated amines is a topic of interest due to their importance in various chemical and biological processes .
Synthesis Analysis
The synthesis of N-methylated amines can be achieved through different methods. Abstract 1 describes the use of monomethylamine and N-benzyl-N-methylamine as nucleophiles in the amination of bromoethylester, which could be analogous to the synthesis of "N-[(5-bromothien-2-yl)methyl]-N-methylamine" . Abstract 5 presents a method for N-methylation of amines with methanol at room temperature using a silver-loaded titanium dioxide photocatalyst under UV-vis light irradiation, which is a relevant technique that could potentially be applied to the synthesis of the compound . Additionally, Abstract 6 discusses the synthesis of a labelled compound through methylation, which could provide insights into the labelling of similar compounds .
Molecular Structure Analysis
The molecular structure of N-methylated amines can vary depending on the substituents attached to the nitrogen atom. Abstract 2 provides information on the molecular structures of various Co(II) chloride complexes with N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, which could offer insights into the coordination chemistry and geometry of similar N-methylated amines . Abstract 3 discusses vibrational assignments of a related compound, which could be useful in understanding the vibrational spectra of "N-[(5-bromothien-2-yl)methyl]-N-methylamine" .
Chemical Reactions Analysis
The reactivity of N-methylated amines can be influenced by the presence of different functional groups. Abstract 4 describes the Cu(I)-catalyzed cyclization of terminal alkynes, bromoaryl ketones, and amides, which could be relevant to the chemical reactions involving "N-[(5-bromothien-2-yl)methyl]-N-methylamine" . The synthesis of N-methylated amines, as mentioned in Abstract 5, also implies that these compounds can participate in various chemical reactions under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methylated amines are determined by their molecular structure and functional groups. Abstract 4 highlights the photophysical properties of functionalized 1-naphthylamines, which could be similar to those of "N-[(5-bromothien-2-yl)methyl]-N-methylamine" due to the presence of the N-methyl group . The method described in Abstract 5 for the N-methylation of amines suggests that the compound may possess functional groups that are stable under the conditions used for methylation .
Applications De Recherche Scientifique
-
Organic Material Synthesis
- Field: Chemistry
- Application: The compound is used in the synthesis of organic materials with non-linear optical (NLO) properties .
- Method: The process involves Cu (II)-catalyzed selective N-arylation of 2-aminobenzimidazoles derivatives in the presence of different bases Et 3 N/TMEDA, solvents DCM/MeOH/H 2 O, and various aryl boronic acids under open atmospheric conditions .
- Results: The study resulted in the synthesis of C-NH (aryl) derivatives of 2-aminobenzimidazoles with protection and without protection of NH 2 group . All synthesized derivatives were computed for their non-linear optical (NLO) properties and reactivity descriptor parameters .
-
Fungicidal Activity
- Field: Biochemistry
- Application: The compound is used in the design and synthesis of new N - (thiophen-2-yl) nicotinamide derivatives .
- Method: The process involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
- Results: The study resulted in a series of new N - (thiophen-2-yl) nicotinamide derivatives .
-
Proteomics Research
-
Synthesis of Hybrid Conjugated Polymers
- Field: Polymer Chemistry
- Application: The compound is used in the synthesis of hybrid conjugated polymers with alternating dithienosilole or -germole and tricoordinate boron units .
- Method: The synthesis procedure involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
- Results: The study resulted in a series of new N - (thiophen-2-yl) nicotinamide derivatives .
-
Proteomics Research
-
Synthesis of Hybrid Conjugated Polymers
- Field: Polymer Chemistry
- Application: The compound is used in the synthesis of hybrid conjugated polymers with alternating dithienosilole or -germole and tricoordinate boron units .
- Method: The synthesis procedure involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
- Results: The study resulted in a series of new N - (thiophen-2-yl) nicotinamide derivatives .
Propriétés
IUPAC Name |
1-(5-bromothiophen-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWURHLHTEJAXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368707 | |
| Record name | N-[(5-bromothien-2-yl)methyl]-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothien-2-yl)methyl]-N-methylamine | |
CAS RN |
90553-43-8 | |
| Record name | N-[(5-bromothien-2-yl)methyl]-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271087.png)
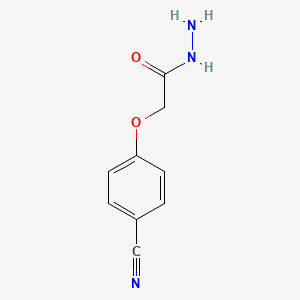
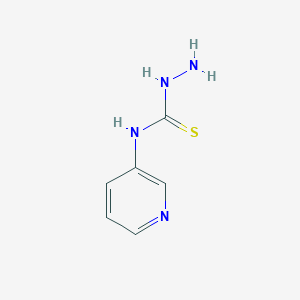
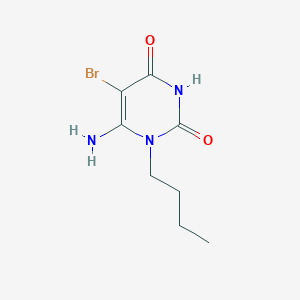
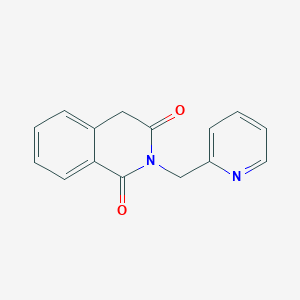
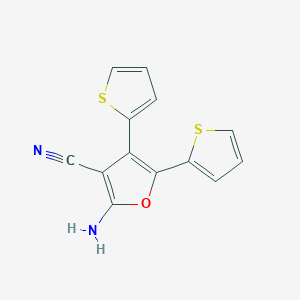
![1'-Benzylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1271121.png)
